Benzyl Piperidin-4-ylcarbamate Hydrochloride
CAS No.: 207296-89-7
Cat. No.: VC0028573
Molecular Formula: C13H19ClN2O2
Molecular Weight: 270.757
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 207296-89-7 |
|---|---|
| Molecular Formula | C13H19ClN2O2 |
| Molecular Weight | 270.757 |
| IUPAC Name | benzyl N-piperidin-4-ylcarbamate;hydrochloride |
| Standard InChI | InChI=1S/C13H18N2O2.ClH/c16-13(15-12-6-8-14-9-7-12)17-10-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2,(H,15,16);1H |
| Standard InChI Key | PRLHASMXVOZART-UHFFFAOYSA-N |
| SMILES | C1CNCCC1NC(=O)OCC2=CC=CC=C2.Cl |
Introduction
Chemical Identity and Nomenclature
Benzyl Piperidin-4-ylcarbamate Hydrochloride, also known as 4-Benzyloxycarbonylaminopiperidine Hydrochloride, is a chemical compound identified by the CAS registry number 207296-89-7 . This compound belongs to the chemical class of carbamates with a piperidine heterocyclic structure. The compound has several synonyms that appear in scientific literature and commercial catalogs:
Synonyms and Alternative Names
The parent compound (non-hydrochloride form) is identified as 4-Cbz-aminopiperidine with CAS number 182223-54-7 . The "Cbz" designation in some of these names refers to the benzyloxycarbonyl protecting group, commonly used in organic synthesis and peptide chemistry.
Structural Representation
The molecular structure consists of a piperidine ring with a carbamate group attached at the 4-position, where the carbamate links to a benzyl group. The hydrochloride salt form includes a chloride counterion associated with the protonated nitrogen of the piperidine ring. This salt formation significantly affects the compound's physical properties and handling characteristics.
Physical and Chemical Properties
Benzyl Piperidin-4-ylcarbamate Hydrochloride possesses distinct physical and chemical properties that determine its behavior in various experimental contexts. These properties are crucial for researchers planning to use this compound in their work.
Basic Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₉ClN₂O₂ | |
| Molecular Weight | 270.755 g/mol | |
| Physical State | Solid powder | |
| Appearance | White solid (parent compound) | |
| Purity (Commercial) | ≥98% (typical) |
Structural Identifiers
The compound can be identified using various chemical notation systems:
| Property | Value | Source |
|---|---|---|
| Solubility | Soluble in DMSO | |
| Storage Recommendation | -20°C for 3 years | |
| Shipping Condition | Ambient temperature |
The parent compound (non-hydrochloride form) is reported to be soluble in dichloromethane , while the hydrochloride salt's greater polarity makes it soluble in more polar solvents like DMSO.
Chemical Relationships and Structural Analogues
Benzyl Piperidin-4-ylcarbamate Hydrochloride is structurally related to several compounds that share similar chemical features. Understanding these relationships helps contextualize its chemical behavior and potential applications.
Parent Compound
The parent compound, Benzyl Piperidin-4-ylcarbamate (without the hydrochloride), has its own set of distinct properties:
Related Derivatives
A notable structural analogue is Benzyl methyl(piperidin-4-yl)carbamate, which differs by the addition of a methyl group on the nitrogen of the carbamate:
| Property | Value | Source |
|---|---|---|
| CAS Number | 553672-39-2 | |
| Molecular Formula | C₁₄H₂₀N₂O₂ | |
| Molecular Weight | 248.32 g/mol | |
| IUPAC Name | benzyl N-methyl-N-piperidin-4-ylcarbamate |
The methylated derivative introduces different chemical properties due to the blocked N-H of the carbamate group, potentially altering its reactivity and biological interactions.
| Storage Parameter | Recommendation | Source |
|---|---|---|
| Temperature | -20°C | |
| Shelf Life | 3 years (under recommended conditions) | |
| Parent Compound Storage | Under inert gas (nitrogen or argon) at 2-8°C |
| Hazard Statement | Code | Source |
|---|---|---|
| Harmful if swallowed | H302 | |
| Causes skin irritation | H315 | |
| Causes serious eye irritation | H319 | |
| May cause respiratory irritation | H335 |
Safety precautions recommended for handling include:
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338)
-
For the parent compound: Avoid contact with skin and eyes (24/25)
| Parameter | Typical Value | Source |
|---|---|---|
| Formulation | Solid powder | |
| Purity | ≥98% | |
| Packaging | Bulk (specific details upon inquiry) | |
| Documentation | Certificate of Analysis, Safety Data Sheet |
Custom Synthesis Options
American Elements indicates that related compounds can be produced to customer specifications, including various purity grades:
-
High and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher)
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Specific grades including Military Specification (Mil Spec), ACS, Reagent and Technical Grades, Pharmaceutical Grades, Optical, Semiconductor, and Electronics Grades
Similar custom synthesis options may be available for Benzyl Piperidin-4-ylcarbamate Hydrochloride from specialty chemical manufacturers.
Chemical Reactivity and Transformations
While specific reactivity data for Benzyl Piperidin-4-ylcarbamate Hydrochloride is limited in the provided search results, its chemical structure suggests predictable reaction patterns.
Key Reactive Sites
The compound contains several potential sites for chemical transformations:
-
The Cbz (benzyloxycarbonyl) protecting group, which can be cleaved by catalytic hydrogenation
-
The secondary amine of the piperidine ring, which can participate in various substitution reactions once deprotected
-
The carbamate functionality, which exhibits specific reactivity patterns under acidic or basic conditions
Predicted Chemical Behavior
Based on the structure, the compound would be expected to:
-
Undergo hydrogenolysis to remove the Cbz group under mild conditions
-
Exhibit basic properties due to the piperidine nitrogen
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Demonstrate stability under neutral and mildly acidic conditions
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Potentially undergo hydrolysis of the carbamate linkage under strongly acidic or basic conditions
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